molecular formula C16H10ClNO3 B7469839 (3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chloro-1H-indol-2-one

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chloro-1H-indol-2-one

Cat. No. B7469839
M. Wt: 299.71 g/mol
InChI Key: FQRJJMIUDWZEGS-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chloro-1H-indol-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. In

Scientific Research Applications

Compound X has been studied for its potential applications in a variety of scientific fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuropharmacology, compound X has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, compound X has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cell growth and proliferation. Specifically, compound X has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle progression. By inhibiting CDK activity, compound X can prevent the proliferation of cancer cells and promote the survival of neurons.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In cancer cells, compound X has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, compound X has been shown to promote cell survival and protect against oxidative stress and inflammation. Additionally, compound X has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its potency and specificity. Compound X has been shown to have a high affinity for its target proteins and enzymes, making it an effective tool for studying their function. Additionally, compound X has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of using compound X in lab experiments is its solubility. Compound X is poorly soluble in water and other common solvents, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several areas of future research that could be explored with compound X. One area of interest is the development of new derivatives of compound X with improved solubility and bioavailability. Another area of interest is the exploration of the potential therapeutic applications of compound X in other disease states, such as inflammatory disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its effects on cellular signaling pathways.

Synthesis Methods

Compound X can be synthesized using a variety of methods. One commonly used method involves the condensation of 6-chloroindole-2,3-dione with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. This reaction yields compound X as a yellow solid with a melting point of 267-269°C.

properties

IUPAC Name

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chloro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-10-2-3-11-12(16(19)18-13(11)7-10)5-9-1-4-14-15(6-9)21-8-20-14/h1-7H,8H2,(H,18,19)/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRJJMIUDWZEGS-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.